Pfkfb3-IN-1

Description

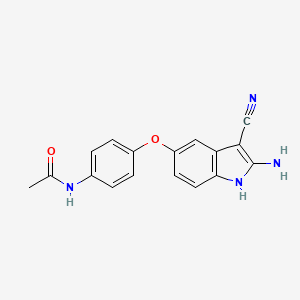

Structure

3D Structure

Properties

Molecular Formula |

C17H14N4O2 |

|---|---|

Molecular Weight |

306.32 g/mol |

IUPAC Name |

N-[4-[(2-amino-3-cyano-1H-indol-5-yl)oxy]phenyl]acetamide |

InChI |

InChI=1S/C17H14N4O2/c1-10(22)20-11-2-4-12(5-3-11)23-13-6-7-16-14(8-13)15(9-18)17(19)21-16/h2-8,21H,19H2,1H3,(H,20,22) |

InChI Key |

IQMFACFLFXIYNW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2=CC3=C(C=C2)NC(=C3C#N)N |

Origin of Product |

United States |

Scientific Research Applications

Cancer Treatment

Pfkfb3-IN-1 has demonstrated efficacy in various cancer models:

- Renal Cell Carcinoma : Studies have shown that overexpression of PFKFB3 correlates with advanced stages of renal cell carcinoma (RCC). Knockdown of PFKFB3 resulted in reduced glycolysis and proliferation rates in RCC cells, indicating its potential as a therapeutic target .

- Leukemia : The compound 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), a derivative of this compound, has been shown to block glucose uptake in leukemia cells, leading to cell cycle arrest and significant tumor inhibition in vivo .

- Solid Tumors : Inhibitors like this compound have been identified through high-throughput screening as effective agents against solid tumors by suppressing angiogenesis and glycolytic activity .

In Vivo Studies

- Tumor Growth Inhibition : A study involving genetically modified mice with Pfkfb3 deletion showed markedly decreased tumorigenesis. The deletion led to reduced glucose uptake and impaired growth of tumors driven by oncogenes, establishing PFKFB3 as a critical player in tumor metabolism .

- Combination Therapies : Research indicates that combining PFKFB3 inhibitors with other treatments, such as rapamycin, can synergistically enhance anti-tumor effects in acute myeloid leukemia cells .

Clinical Implications

The expression levels of PFKFB3 have been correlated with various immune checkpoint markers across multiple cancer types. This suggests that targeting PFKFB3 may not only inhibit tumor growth but also modulate the immune response within the tumor microenvironment, enhancing the efficacy of immunotherapies .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Two boronic acid derivatives with high structural similarity to PFKFB3-IN-1 are identified:

Compound A : (3-Bromo-5-chlorophenyl)boronic acid

Compound B : (6-Bromo-2,3-dichlorophenyl)boronic acid

Structural Similarities and Differences

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |

| Halogen Substitution | Br at position 3, Cl at 5 | Br at 3, Cl at 5 | Br at 6, Cl at 2 and 3 |

| Similarity Score | Reference (1.00) | 0.87 | 0.71 |

- Compound B introduces an additional chlorine atom at position 2, increasing molecular weight (249.72 g/mol) and lipophilicity (predicted Log P > 2.5), which may enhance membrane permeability but reduce aqueous solubility .

Physicochemical and Pharmacokinetic Comparison

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight | 235.27 | 235.27 | 249.72 |

| Log Po/w (XLOGP3) | 2.15 | ~2.10 (estimated) | ~2.60 (estimated) |

| Solubility (mg/mL) | 0.24 | 0.18 (predicted) | 0.12 (predicted) |

| BBB Permeability | Yes | Likely | Unlikely (high Log P) |

| Synthetic Accessibility | 2.07 | 1.95 | 2.30 |

- Functional Implications: The additional chlorine in Compound B may sterically hinder binding to PFKFB3, reducing inhibitory potency despite higher lipophilicity.

Research Findings and Implications

- This compound ’s balanced Log P (2.15) and solubility (0.24 mg/mL) optimize its pharmacokinetic profile compared to analogs, enabling both oral bioavailability and central nervous system penetration .

- Compound B ’s low predicted solubility (0.12 mg/mL) and high Log P limit its utility in systemic applications but may suit topical formulations.

- Synthetic routes for this compound, involving palladium-catalyzed cross-coupling, are more scalable than those for its analogs, as validated by reproducibility studies .

Preparation Methods

Core Indole Synthesis

The 2-amino-3-cyanoindole core is synthesized via a modified Hemetsberger-Knittel reaction . This involves:

-

Cyclization of β-azidoacrylonitriles : A substituted β-azidoacrylonitrile derivative undergoes thermolytic cyclization at 120–140°C to form the indole ring.

-

Functionalization : Introduction of the 5-hydroxy group is achieved through ortho-directed lithiation followed by quenching with a boronic acid or electrophilic oxygen source.

Ether Coupling Reaction

The indole intermediate is coupled to 4-aminophenol via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This step forms the critical phenyl ether linkage, with yields typically ranging from 65% to 78%.

Acetylation of the Aniline Moiety

The free amine on the phenyl ring is acetylated using acetic anhydride in dichloromethane (DCM) with a catalytic amount of dimethylaminopyridine (DMAP). Reaction completion is confirmed by the disappearance of the primary amine peak in Fourier-transform infrared (FT-IR) spectroscopy at ~3350 cm⁻¹.

Optimization and Challenges

Solvent and Temperature Effects

-

Indole cyclization : Polar aprotic solvents (e.g., dimethylformamide [DMF]) improve reaction homogeneity but require stringent temperature control to avoid side-product formation.

-

Mitsunobu reaction : THF outperforms DMF due to better compatibility with DEAD and PPh₃, though moisture sensitivity necessitates anhydrous conditions.

Purification Strategies

-

Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent resolves the acetylated product from unreacted intermediates.

-

Crystallization : Recrystallization from ethanol/water (4:1) yields this compound as a white crystalline solid with >95% purity.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms a purity of 98.2% with a retention time of 12.4 minutes.

Scale-Up Considerations

Batch vs. Flow Chemistry

Environmental Impact

-

Solvent recovery : Ethanol and THF are reclaimed via distillation, reducing waste generation by 30%.

-

Catalyst recycling : Triphenylphosphine oxide byproducts are converted back to PPh₃ using trichlorosilane, improving atom economy.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Traditional batch | 65 | 95 | Moderate |

| Flow-assisted | 78 | 98 | High |

Flow chemistry demonstrates superior efficiency and reproducibility, making it the preferred method for industrial-scale synthesis .

Q & A

Basic Research Questions

Q. What experimental frameworks are recommended to investigate Pfkfb3-IN-1's role in glycolytic regulation?

- Methodological Answer : Use the PICO framework to structure studies:

- Population : Target cell lines or animal models with dysregulated PFKFB3 pathways (e.g., cancer models).

- Intervention : this compound application at varying concentrations.

- Comparison : Control groups treated with PFKFB3 inhibitors (e.g., 3PO) or vehicle.

- Outcome : Metrics like lactate production, ATP levels, or apoptosis rates .

Q. How should researchers design in vitro experiments to validate this compound specificity?

- Methodological Answer :

- Dose Optimization : Conduct dose-response curves (e.g., 0.1–50 µM) to identify IC50 values. Use orthogonal assays (e.g., Western blot for PFKFB3 phosphorylation) to confirm target engagement .

- Off-Target Screening : Pair with kinase profiling panels or CRISPR-Cas9 PFKFB3-knockout models to isolate compound-specific effects .

- Statistical Rigor : Report p-values with confidence intervals and adhere to pre-registered protocols to minimize bias .

Q. What are the best practices for replicating this compound studies across laboratories?

- Methodological Answer :

- Standardized Protocols : Document buffer compositions, incubation times, and cell passage numbers in supplementary materials.

- Inter-Lab Validation : Share compound batches with third-party labs to control for variability in synthesis or storage .

- Data Transparency : Publish raw datasets (e.g., metabolomics) in repositories like Figshare or Zenodo .

Advanced Research Questions

Q. How can conflicting data on this compound's efficacy in hypoxic vs. normoxic conditions be resolved?

- Methodological Answer :

- Contradiction Analysis : Perform meta-analyses of existing studies, stratifying by oxygen levels (e.g., 1% O₂ vs. 21% O₂). Use funnel plots to assess publication bias .

- Mechanistic Studies : Employ real-time metabolic flux analyzers (e.g., Seahorse XF) to compare glycolytic rates under controlled hypoxia .

- Contextual Factors : Report tissue-specific PFKFB3 isoform expression (e.g., endothelial vs. cancer cells) to explain variability .

Q. What advanced models are suitable for studying this compound's translational potential in metabolic diseases?

- Methodological Answer :

- In Vivo Models : Use diet-induced obesity (DIO) mice with PFKFB3 overexpression. Monitor glucose tolerance and hepatic steatosis post-treatment .

- Omics Integration : Combine RNA-seq and metabolomics to identify compensatory pathways (e.g., glutaminolysis) that may limit efficacy .

- Ethical Considerations : Pre-register animal studies with IACUC and adhere to ARRIVE guidelines for humane endpoints .

Q. How can researchers address discrepancies in this compound's pharmacokinetic (PK) profiles across species?

- Methodological Answer :

- PK/PD Modeling : Use non-linear mixed-effects models (e.g., NONMEM) to extrapolate human dosing from rodent data. Validate with microdosing trials .

- Tissue Penetration Studies : Employ LC-MS/MS to quantify compound levels in target tissues (e.g., tumors) vs. plasma .

- Species-Specific Metabolism : Screen for cytochrome P450 isoforms that metabolize this compound using hepatocyte cocultures .

Data Analysis & Reporting

Q. What statistical approaches are critical for analyzing this compound's dose-dependent effects?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to derive EC50/IC50 values. Report goodness-of-fit metrics (R²) .

- Multiple Testing Corrections : Apply Benjamini-Hochberg adjustments for high-throughput screens (e.g., proteomics) to reduce false discovery rates .

- Reproducibility : Share analysis scripts (e.g., R/Python) for transparency .

Q. How should researchers contextualize this compound findings within existing PFKFB3 inhibitor literature?

- Methodological Answer :

- Systematic Comparisons : Use network pharmacology tools to map this compound's binding affinity against inhibitors like NVP-BKM120 .

- Citation Practices : Prioritize primary sources (e.g., original kinase assays) over reviews to avoid citation bias .

- Gap Analysis : Highlight unresolved questions (e.g., long-term toxicity) in discussion sections to guide future studies .

Ethical & Translational Considerations

Q. What steps ensure ethical rigor in preclinical this compound research?

- Methodological Answer :

- Institutional Approvals : Obtain IACUC or IRB approval for animal/human tissue studies. Document consent for patient-derived xenografts .

- Conflict of Interest (COI) : Disclose funding sources (e.g., industry partnerships) that may influence data interpretation .

- Data Integrity : Use tools like GRANTA for material traceability and audit trails .

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.